CK2-IN-8

CK2 Inhibition SAR Thienopyrimidine

CK2-IN-8 (CAS: 442571-27-9) is a small molecule inhibitor of casein kinase 2 (CK2), identified as compound 5c from a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids. It is typically supplied with purity ≥95% and a molecular formula of C₁₁H₁₂N₂O₂S₂ (molar mass: 268.36 g/mol).

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
Cat. No. B10812363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-8
Molecular FormulaC11H12N2O2S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)O)C
InChIInChI=1S/C11H12N2O2S2/c1-5-6(2)16-9-8(5)10(13-4-12-9)17-7(3)11(14)15/h4,7H,1-3H3,(H,14,15)
InChIKeyXBVBOHVUUTUFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK2-IN-8: Key Attributes, Purity, and Procurement Specifications for Casein Kinase 2 Research


CK2-IN-8 (CAS: 442571-27-9) is a small molecule inhibitor of casein kinase 2 (CK2), identified as compound 5c from a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids [1]. It is typically supplied with purity ≥95% and a molecular formula of C₁₁H₁₂N₂O₂S₂ (molar mass: 268.36 g/mol). In vitro enzymatic assays demonstrate that CK2-IN-8 inhibits human protein kinase CK2 with an IC₅₀ value >33 μM, establishing its baseline biochemical activity [1].

CK2-IN-8 Differentiation: Why Broad CK2 Inhibitor Panels Do Not Substitute This Specific Low-Potency Control


Substituting CK2-IN-8 with structurally or functionally distinct CK2 inhibitors—such as ATP-competitive clinical candidates (e.g., CX-4945, Ki=0.38 nM) or high-potency chemical probes (e.g., SGC-CK2-1, IC₅₀=2.3-36 nM) [2]—is scientifically invalid for studies requiring a low-potency baseline or specific chemotype control. CK2-IN-8's weak biochemical inhibition (IC₅₀ >33 μM) contrasts sharply with the sub-nanomolar to low-nanomolar potencies of these advanced inhibitors, making it unsuitable for target engagement studies but potentially valuable as a negative control in selectivity screens or for mapping SAR within the thienopyrimidine series [1]. Generic CK2 inhibitor panels often overlook this unique potency niche, leading to misinterpretation of dose-response relationships or off-target effects.

CK2-IN-8 Quantitative Differentiation: Comparative IC₅₀, SAR, and Procurement Evidence


Comparative Biochemical Potency: CK2-IN-8 vs. Intra-Series Lead Compounds

In a head-to-head biochemical evaluation, CK2-IN-8 (compound 5c) exhibited significantly weaker inhibition of human CK2 (IC₅₀ >33 μM) compared to the most potent compounds from the same thienopyrimidine series [1]. The lead compounds 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid achieved IC₅₀ values of 0.1 μM and 0.125 μM, respectively, under identical assay conditions [1].

CK2 Inhibition SAR Thienopyrimidine Biochemical Assay

Comparative Kinase Selectivity: CK2-IN-8 Class-Level Profile vs. Pan-Kinase Inhibitors

While direct selectivity data for CK2-IN-8 is not available, the entire thienopyrimidine series (including CK2-IN-8) was evaluated against a panel of seven protein kinases, revealing considerable selectivity towards CK2 [1]. In contrast, broader CK2 inhibitors like DMAT exhibit submicromolar inhibition of multiple kinases including PKD1, PIM3, and PIM1 [2].

Kinase Selectivity Off-Target Effects CK2 Thienopyrimidine

Chemical Scaffold Differentiation: CK2-IN-8 Thienopyrimidine Core vs. Benzotriazole Inhibitors

CK2-IN-8 possesses a distinct thieno[2,3-d]pyrimidine scaffold, differentiating it from widely used benzotriazole-based CK2 inhibitors such as TBB (IC₅₀=0.15-0.5 μM) and DMAT (IC₅₀=0.13 μM) [1][2]. This structural divergence may confer unique binding interactions and physicochemical properties, relevant for fragment-based drug design or when exploring alternative chemotypes for CK2 inhibition.

Chemical Scaffold Thienopyrimidine CK2 SAR

Procurement and Experimental Design Value: CK2-IN-8 as a Validated Low-Potency Control

CK2-IN-8 serves a niche but critical role as a validated low-potency inhibitor for CK2 (IC₅₀ >33 μM), contrasting with the ultra-potent inhibitors CX-4945 (Ki=0.38 nM) and SGC-CK2-1 (IC₅₀=2.3-36 nM) [1][2]. This provides researchers with a defined, weak-affinity compound for use as a negative control in CK2 inhibition assays, a baseline in dose-response experiments, or a reference point for SAR studies within the thienopyrimidine series.

Negative Control Experimental Design CK2 Biochemical Assay

CK2-IN-8 Optimal Use Cases: SAR Baselines, Negative Controls, and Chemical Scaffold Exploration


Negative Control in CK2 Enzymatic and Cellular Assays

Employ CK2-IN-8 (IC₅₀ >33 μM) as a negative control to establish baseline inhibition in CK2 activity assays, contrasting with potent inhibitors like CX-4945 (Ki=0.38 nM) or SGC-CK2-1 (IC₅₀=2.3-36 nM). This application is critical for validating assay sensitivity and ensuring observed effects are due to specific CK2 inhibition rather than non-specific cytotoxicity or assay interference [1][2].

Structure-Activity Relationship (SAR) Studies on Thienopyrimidine Scaffolds

Use CK2-IN-8 as a reference compound in SAR investigations of thieno[2,3-d]pyrimidine-based CK2 inhibitors. Its weak potency (IC₅₀ >33 μM) relative to lead compounds (IC₅₀=0.1-0.125 μM) provides a clear benchmark for evaluating the impact of substituent modifications on CK2 inhibitory activity [1].

Chemical Probe Selectivity Profiling Panels

Include CK2-IN-8 in kinase selectivity panels as a low-affinity CK2 binder, alongside more potent and selective probes (e.g., SGC-CK2-1, CX-4945). This helps establish a dynamic range for CK2 inhibition and can reveal off-target effects at high compound concentrations [1][2].

Technical Documentation Hub

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51 linked technical documents
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